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Cat. No.: B072516

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthiophene, an aromatic ketone, is a pivotal heterocyclic building block in the
landscape of organic synthesis and medicinal chemistry. Characterized by a thiophene ring
substituted with an acetyl group at the third position, this compound serves as a versatile
precursor for the synthesis of a wide array of more complex molecules. Its unique electronic
and structural properties make it an important intermediate in the development of
pharmaceuticals, agrochemicals, dyes, and advanced materials such as conductive polymers.
[1] This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, synthesis, reactivity, and applications of 3-acetylthiophene, with a
particular focus on its relevance in drug discovery and development.

Chemical Structure and Identification

3-Acetylthiophene is systematically named 1-(thiophen-3-yl)ethanone. Its structure consists of
a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom, with an
acetyl group (—COCHs) attached to the C3 position.
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Identifier Value

IUPAC Name 1-(thiophen-3-yl)ethanone[2]

Synonyms Methyl 3-thienyl ketone, 3-Acetothienone[2][3]
CAS Number 1468-83-3[3]

Molecular Formula CeHeOS[3]

Molecular Weight 126.18 g/mol [2][3]

SMILES CC(=0)C1=CSC=C1][2?]

InChl Key RNIDWJDZNNVFDY-UHFFFAOYSA-N[2]

Physicochemical Properties

3-Acetylthiophene is typically a white to light yellow or tan crystalline solid at room
temperature.[4] It is soluble in various organic solvents, including alcohols, and has limited
solubility in water.
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Property Value Reference(s)

White to tan/light brown
Appearance _ _ [4][5]
crystalline solid

Melting Point 57-62 °C [61[7]
Boiling Point 208-210 °C (at 748 mmHg) [61[7]
Density ~1.176 g/cm? (estimate) [5]

logP (o/w) 1.240 [4][5]

Soluble in alcohol, chloroform,

and methanol. Slightly soluble

Solubility in hexane. Limited solubility in [41151[8]
water (8307 mg/L at 25°C
est.).
Vapor Pressure 0.365 mmHg (estimate) [4]
Flash Point ~69 °C (estimate) [4]

Spectroscopic Data

The structural elucidation of 3-acetylthiophene is confirmed through various spectroscopic
techniques.

e 1H NMR (CDCIs): The proton NMR spectrum typically shows a singlet for the methyl protons
around & 2.5 ppm. The thiophene ring protons appear as multiplets in the aromatic region,
approximately at & 7.2, 7.4, and 7.9 ppm.[9]

¢ 13C NMR (CDCIs): The carbon spectrum shows a signal for the carbonyl carbon around 194-
195 ppm. The methyl carbon appears around 26-27 ppm. The aromatic carbons of the
thiophene ring typically appear between 6 123 and 145 ppm.[9][10]

« Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic strong absorption band
for the carbonyl (C=0) stretching vibration in the region of 1650-1680 cm~*. Bands
corresponding to the C-H stretching of the aromatic ring are observed around 3100 cm~1.[11]
[12]
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Synthesis and Reactivity

The synthesis of 3-acetylthiophene is more challenging than its isomer, 2-acetylthiophene,
because electrophilic acylation of thiophene preferentially occurs at the C2 position.[13]
However, several synthetic routes have been developed to achieve 3-substitution.

Synthesis from 3-Bromothiophene

A common and effective method involves a Grignard coupling reaction starting from 3-
bromothiophene. This multi-step synthesis is outlined below.

Synthesis of 3-Acetylthiophene via Grignard Coupling

Bromoethane Grignard Reagent

3-Bromothiophene (CH3CH2MgBr)

Grignard Coupling

(Ni(dppp)CI2 catalyst)

3-Ethylthiophene

Oxidation

Oxidation
(KMnO4, Mg(NO3)2 solution)

3-Acetylthiophene

Click to download full resolution via product page
Caption: Workflow for the synthesis of 3-acetylthiophene from 3-bromothiophene.

Experimental Protocol (Adapted from CN102690255B):[5][13]
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» Step 1: Synthesis of 3-Ethylthiophene.

To a reactor containing 3-bromothiophene and a catalytic amount of
bis(triphenylphosphine)nickel(ll) dichloride in anhydrous diethyl ether, an ethyl magnesium
bromide Grignard reagent is added slowly under cooling.

The molar ratio of 3-bromothiophene to the nickel catalyst is approximately 1:0.01, and the
ratio of 3-bromothiophene to the Grignard reagent is 1:1.1.

After the addition is complete, the mixture is heated to reflux for 2 hours.

Upon cooling, the reaction is quenched, and the organic layer is separated, dried, and the
solvent is evaporated.

The crude product is purified by vacuum distillation to yield 3-ethylthiophene.

o Step 2: Oxidation to 3-Acetylthiophene.

[¢]

3-Ethylthiophene is added to a magnesium nitrate solution.

Potassium permanganate powder is added in portions with heating and stirring. The molar
ratio of 3-ethylthiophene to potassium permanganate is 1:1.6.

The reaction mixture is heated to 90°C and stirred.

The hot mixture is filtered to remove manganese dioxide, which is then washed with
boiling water.

The combined filtrates are cooled, leading to the precipitation of the solid product.

The solid is collected by filtration and dried under reduced pressure to afford 3-
acetylthiophene.

Reactivity

The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring

towards further electrophilic aromatic substitution. However, the deactivating effect is less

pronounced than when the acetyl group is at the C2 position. Consequently, electrophilic
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substitution on 3-acetylthiophene, such as nitration or halogenation, typically occurs at the
more activated C2 position.[9] The carbonyl group itself can undergo various reactions,
including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), and condensation reactions
with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form chalcones.[4][5]

Applications in Drug Development and Research

3-Acetylthiophene is a valuable scaffold for the synthesis of biologically active molecules. Its
derivatives have been investigated for a range of therapeutic applications.

Anticancer Agents

Derivatives of 3-acetylthiophene, particularly chalcones, have shown significant promise as
anticancer agents.[4] Chalcones are synthesized via a Claisen-Schmidt condensation between
an acetylthiophene derivative and an aromatic aldehyde.
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Synthesis and Evaluation of Anticancer Chalcones

Chemical Synthesis
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Caption: Logical workflow from synthesis of 3-acetylthiophene derivatives to their evaluation

as anticancer agents.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-acetylthiophene Chalcones[5][11]
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e Reaction Setup: A mixture of 2,5-dichloro-3-acetylthiophene (1 mole equivalent) and a
selected aryl or heteroaryl aldehyde (1 mole equivalent) is stirred in methanol.

o Catalysis: An aqueous solution of potassium hydroxide (40%) is added to the mixture, and
stirring continues at room temperature.

e Monitoring and Work-up: The reaction is monitored by thin-layer chromatography. Upon
completion, the reaction mixture is poured into ice-cold water.

» Precipitation and Isolation: The mixture is acidified with dilute hydrochloric acid to precipitate
the crude chalcone product.

 Purification: The solid product is filtered, washed with water, and purified by column
chromatography or recrystallization.

Studies have shown that these chalcone derivatives exhibit significant cytotoxic activity against
various cancer cell lines, including prostate (DU145) and breast cancer lines.[4][5][11] The
mechanism of action is under investigation but is thought to involve the induction of apoptosis,
potentially through modulation of key signaling pathways like the p53 pathway.[4]

Enzyme Inhibitors and Antimicrobial Agents

Thiophene-based compounds, including derivatives of 3-acetylthiophene, have been explored
as inhibitors for various enzymes. For instance, certain thiophene derivatives have
demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in
Alzheimer's disease.[10][14] Additionally, numerous studies have reported the synthesis of
thiophene derivatives with significant antibacterial and antifungal activities, making them
promising leads for the development of new antimicrobial agents.[9][15]

Conclusion

3-Acetylthiophene is a heterocycle of considerable importance in synthetic and medicinal
chemistry. Its well-defined structure and reactivity profile allow for the creation of a diverse
range of derivatives. The demonstrated biological activities of these derivatives, particularly in
the areas of oncology and anti-infectives, underscore the value of the 3-acetylthiophene
scaffold in modern drug discovery. Continued research into the synthesis and biological
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evaluation of novel compounds derived from this versatile building block is likely to yield new
therapeutic agents with improved efficacy and novel mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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